S-(3-Hydroxypropyl)-L-cysteine-d6
Description
Contextualizing S-substituted Cysteine Derivatives in Biochemical Research
S-substituted cysteine derivatives are a class of compounds where the sulfur atom of the amino acid cysteine is bonded to an alkyl or other organic group. These derivatives are found naturally in various plants and are also formed in animals and humans as metabolites of xenobiotics and endogenous compounds. tandfonline.commdpi.com The study of these molecules is integral to understanding numerous biochemical processes.
In plants, for instance, compounds like S-allyl-L-cysteine in garlic and S-methyl-L-cysteine sulfoxide (B87167) in Brassica vegetables are known for their flavor profiles and potential health benefits. tandfonline.commdpi.com In humans, the formation of S-substituted cysteine derivatives, specifically mercapturic acids, is a key step in the detoxification of electrophilic compounds. cdc.gov This pathway involves the conjugation of the toxic substance with glutathione (B108866), which is then enzymatically processed to form a cysteine conjugate and finally an N-acetylcysteine conjugate (mercapturic acid) that is excreted in the urine. cdc.govplos.org
The analysis of these derivatives serves as a valuable tool for:
Biomarker Discovery: Specific S-substituted cysteine derivatives in urine can act as biomarkers of exposure to particular toxins. plos.orgabf-lab.com For example, S-(3-Hydroxypropyl)-L-cysteine (also known as 3-hydroxypropyl mercapturic acid or 3-HPMA) is a recognized biomarker for exposure to acrolein, a toxic aldehyde found in cigarette smoke and other combustion products. plos.orgnih.govnih.govcdc.gov
Metabolic Studies: Tracking the formation and excretion of these derivatives helps to elucidate the metabolic pathways of drugs, environmental pollutants, and other foreign compounds. tandfonline.com
Toxicology Research: The presence and quantity of these metabolites can provide insights into the extent of exposure to harmful substances and the body's capacity to detoxify them. cdc.govnih.gov
Principles and Utility of Stable Isotope Labeled Compounds in Advanced Research Methodologies
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive isotopes. moravek.commusechem.commetsol.com Common stable isotopes used in biochemical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). musechem.comsymeres.com These isotopes are chemically identical to their more abundant counterparts but have a greater mass due to the presence of extra neutrons. metsol.com This mass difference is the key to their utility in research.
The primary application of stable isotope-labeled compounds is in analytical techniques, most notably mass spectrometry (MS). symeres.comclearsynth.com In quantitative mass spectrometry, a known amount of a stable isotope-labeled version of the analyte, known as an internal standard, is added to the sample. aptochem.com The labeled and unlabeled compounds are chemically identical and therefore behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. aptochem.comscispace.com
However, due to their mass difference, they are distinguishable by the mass spectrometer. aptochem.com By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can accurately determine the concentration of the analyte in the original sample. clearsynth.com This method corrects for variations in sample extraction, injection volume, and ionization efficiency, leading to highly precise and accurate measurements. aptochem.comtexilajournal.com
The advantages of using stable isotope-labeled compounds include:
Enhanced Accuracy and Precision: They compensate for matrix effects and other sources of error in quantitative analysis. clearsynth.comtexilajournal.com
Improved Method Robustness: Their use leads to more reliable and reproducible results. aptochem.com
Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no health risk, making them suitable for use in human studies. metsol.com
Rationale for Deuterated S-(3-Hydroxypropyl)-L-cysteine Analogues in Specialized Studies
S-(3-Hydroxypropyl)-L-cysteine-d6 is the deuterated analogue of S-(3-Hydroxypropyl)-L-cysteine (3-HPMA). caymanchem.com 3-HPMA is a urinary metabolite of acrolein, a highly reactive and toxic aldehyde. cdc.govcdc.govcaymanchem.com Acrolein is generated from the combustion of organic materials and is a significant component of tobacco smoke and vehicle exhaust. nih.govcdc.gov Exposure to acrolein is associated with various adverse health effects, including cardiovascular and respiratory issues. nih.govnih.gov
The quantification of 3-HPMA in urine is a critical tool for assessing exposure to acrolein in both clinical and research settings. abf-lab.comnih.govacs.orgpurdue.edu To ensure the accuracy of these measurements, a reliable internal standard is essential. This is where this compound plays a vital role.
By using this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, researchers can:
Accurately Quantify Acrolein Exposure: The precise measurement of 3-HPMA allows for a reliable assessment of an individual's exposure to acrolein from various sources. caymanchem.com
Conduct Epidemiological Studies: Accurate biomarker data is crucial for studies investigating the links between acrolein exposure and disease risk in large populations. plos.org
Evaluate Harm Reduction Strategies: It can be used to compare acrolein exposure from different products, such as conventional cigarettes and e-cigarettes. nih.govacs.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Formal Name | N-acetyl-S-(3-hydroxypropyl-1,1,2,2,3,3-d₆)-L-cysteine, dicyclohexylamine (B1670486) salt caymanchem.com |
| Synonyms | 3-HPMA-d6, 3-Hydroxypropyl Mercapturic Acid-d6 caymanchem.com |
| Molecular Formula | C₈H₉D₆NO₄S • C₁₂H₂₃N caymanchem.com |
| Formula Weight | 408.6 g/mol caymanchem.com |
Table 2: Chemical Properties of S-(3-Hydroxypropyl)-L-cysteine
| Property | Value |
| IUPAC Name | (2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid nih.gov |
| Synonyms | N-Acetyl-S-(3-hydroxypropyl)-L-cysteine, 3-Hydroxypropylmercapturic Acid nih.gov |
| Molecular Formula | C₈H₁₅NO₄S nih.gov |
| Molecular Weight | 221.28 g/mol nih.gov |
| CAS Number | 13189-98-5 biosynth.com |
Properties
Molecular Formula |
C₆H₇D₆NO₃S |
|---|---|
Molecular Weight |
185.27 |
Synonyms |
3-[(3-Hydroxypropyl)thio]alanine-d6; (-)-3-[(3-Hydroxypropyl)thio]-L-alanine-d6; Cleanal-d6; Fudosteine-d6; SS 320A-d6; Spelear-d6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Characterization for Research Grade S 3 Hydroxypropyl L Cysteine D6
Chemical Synthesis Approaches for S-(3-Hydroxypropyl)-L-cysteine-d6 and its N-acetylated form
The creation of this compound is a multi-step process that involves the careful selection of deuterated starting materials, stereocontrolled synthesis of the amino acid backbone, and precise coupling reactions.
Precursor Selection and Deuteration Techniques for the Hydroxypropyl Moiety
The synthesis begins with the introduction of deuterium (B1214612) atoms onto the three-carbon propyl chain. The target molecule requires deuteration at all six non-exchangeable hydrogen positions on the propyl group (1,1,2,2,3,3-d6). This is typically achieved by using a deuterated C3 precursor.
Common strategies involve the reduction of a suitable functional group with a deuterium source or starting with a commercially available deuterated building block. For instance, a precursor like malonic acid or 3-bromopropionic acid can be reduced using strong deuterium-donating agents such as lithium aluminum deuteride (B1239839) (LiAlD₄). Another efficient pathway is the Michael addition of L-cysteine to a deuterated α,β-unsaturated carbonyl compound like acrolein-d6. nih.govnih.govbiorxiv.orgresearchgate.net The choice of precursor is often dictated by commercial availability, cost, and the efficiency of the deuteration step.
| Deuterated Precursor | Synthetic Utility |
| Acrolein-d6 | Reacts with L-cysteine via Michael addition to form an aldehyde intermediate, which is then reduced to the primary alcohol. nih.govnih.gov |
| 3-Halopropanol-d6 | Can be coupled directly with L-cysteine via nucleophilic substitution to form the desired thioether bond. |
| Propane-1,3-diol-d8 | Can be selectively mono-activated (e.g., tosylated) to create a suitable electrophile for reaction with L-cysteine's thiol group. |
| 3-Bromopropionic acid-d5 | Requires reduction of the carboxylic acid to an alcohol after coupling, but offers an alternative route. |
Stereoselective Synthesis of the L-Cysteine Moiety
To ensure the final product has the correct biological configuration, the synthesis must be stereoselective. In most cases, the most straightforward approach is to use commercially available, enantiomerically pure L-cysteine as the starting material. This preserves the desired stereochemistry at the α-carbon.
For more complex labeling schemes where isotopes might be incorporated into the cysteine backbone itself (e.g., ¹³C or ¹⁵N), de novo stereoselective synthesis may be necessary. Enzymatic methods, using bacterial enzymes like cysteine synthases, can produce isotopically labeled L-cysteine from labeled precursors like O-acetyl-L-serine. nih.govnih.govelsevierpure.com These biocatalytic methods offer high stereoselectivity and can be adapted for various isotopic labeling patterns. nih.gov
Coupling Reactions for S-Alkylation and N-Acetylation
The key bond-forming step is the S-alkylation of the cysteine thiol group. Two primary methods are prevalent:
Michael Addition: This involves the reaction of the L-cysteine thiolate with a deuterated α,β-unsaturated electrophile, such as acrolein-d6. The initial adduct is an aldehyde, S-(3-oxopropyl)-L-cysteine-d6, which is subsequently reduced to the target alcohol using a reducing agent like sodium borohydride. nih.gov
Nucleophilic Substitution (Sₙ2): This route uses a deuterated propyl group with a good leaving group, such as 3-bromo-1-propanol-d6 or 3-tosyloxy-1-propanol-d6. The cysteine thiol acts as the nucleophile, displacing the leaving group to form the thioether linkage.
The N-acetylated form, N-acetyl-S-(3-hydroxypropyl)-L-cysteine-d6, is often the final target, as it is a common urinary metabolite (mercapturic acid). Acetylation of the primary amine can be performed either before or after the S-alkylation step using reagents like acetic anhydride. Enzymatic acetylation, for example using N-acetyltransferases with acetyl-CoA, provides a biologically relevant alternative. nih.gov
| Reaction Type | Reagents | Purpose |
| S-Alkylation (Michael Addition) | L-cysteine + Acrolein-d6, followed by NaBH₄ | Forms the S-(3-hydroxypropyl) bond. |
| S-Alkylation (Sₙ2) | L-cysteine + 3-Bromo-1-propanol-d6 | Forms the S-(3-hydroxypropyl) bond. |
| N-Acetylation | S-alkylated cysteine + Acetic Anhydride | Adds the acetyl group to the amine. |
| Enzymatic N-Acetylation | S-alkylated cysteine + Acetyl-CoA + N-acetyltransferase | Provides a biocatalytic route to N-acetylation. nih.gov |
Rigorous Isotopic Purity and Enrichment Assessment Methodologies
Confirmation of the chemical structure and quantification of the isotopic enrichment are paramount for a research-grade standard. This requires a combination of high-resolution analytical techniques. rsc.orgrsc.org
Advanced Spectroscopic Techniques for Deuteration Confirmation (e.g., NMR, Mass Spectrometry)
Mass Spectrometry (MS): High-resolution mass spectrometry is the primary tool for confirming the successful incorporation of deuterium. The molecular weight of this compound should show an increase of approximately 6.038 Da compared to its non-deuterated analog, corresponding to the mass difference between six deuterium atoms and six hydrogen atoms. The high mass accuracy of instruments like Orbitrap or TOF analyzers allows for unambiguous confirmation of the elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific location of the deuterium labels.
¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the C1, C2, and C3 protons of the propyl group should be absent or significantly diminished, confirming successful deuteration.
²H NMR: A deuterium NMR spectrum will show signals in regions corresponding to the propyl group, directly observing the incorporated deuterium atoms and confirming their location. wikipedia.orgsigmaaldrich.com This technique is highly effective for verifying the position of the labels. wikipedia.org
¹³C NMR: The carbon signals of the deuterated propyl chain will show characteristic splitting patterns (due to C-D coupling) and an upfield isotope shift compared to the non-deuterated compound. nih.gov
| Spectroscopic Technique | Information Provided |
| High-Resolution MS | Confirms overall mass increase and elemental composition. |
| ¹H NMR | Confirms the absence of protons at the labeled positions. |
| ²H NMR | Directly detects the deuterium nuclei, confirming their location on the propyl chain. wikipedia.orgsigmaaldrich.com |
| ¹³C NMR | Shows isotope shifts and C-D coupling for the carbons attached to deuterium. nih.gov |
| 2D NMR (e.g., HSQC) | Correlates proton and carbon signals, providing unambiguous assignment and confirming the absence of ¹H-¹³C correlations for the deuterated positions. cdnsciencepub.com |
Quantification of Isotopic Enrichment Levels
Isotopic enrichment is a measure of the percentage of molecules that have been successfully labeled. It is rarely 100%, so precise quantification is essential.
NMR Spectroscopy: Quantitative NMR (qNMR) can also be used to assess isotopic purity. nih.govspectralservice.de By comparing the integral of a residual proton signal on the deuterated propyl chain (if any) to the integral of a proton signal on the non-deuterated cysteine backbone (e.g., the α-proton), the degree of deuteration at a specific site can be calculated. Combining ¹H and ²H NMR can provide a highly accurate measure of isotopic abundance. nih.gov
A hypothetical isotopologue distribution for a batch of this compound might look as follows:
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0 (unlabeled) | +0 Da | 0.1 |
| d1 | +1 Da | 0.2 |
| d2 | +2 Da | 0.3 |
| d3 | +3 Da | 0.4 |
| d4 | +4 Da | 0.8 |
| d5 | +5 Da | 2.2 |
| d6 (target) | +6 Da | 96.0 |
In this example, the isotopic purity of the target d6 compound is 96.0%.
Advanced Analytical Methodologies Utilizing S 3 Hydroxypropyl L Cysteine D6 As a Stable Isotope Internal Standard
Development of Quantitative Assays Employing Isotopic Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis in complex biological matrices due to its high precision and accuracy. nih.gov This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as S-(3-Hydroxypropyl)-L-cysteine-d6, to a sample at the beginning of the analytical process. nih.govnih.gov This "internal standard" experiences the same sample preparation, chromatographic separation, and ionization effects as the endogenous, non-labeled (native) analyte. nih.gov By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, accurate quantification can be achieved, effectively compensating for analyte loss during sample processing and for matrix-induced signal variations. nih.govnih.gov
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous because its physicochemical properties are nearly identical to the native analyte, ensuring they behave similarly throughout the analytical procedure. nih.gov This co-elution and co-ionization behavior is fundamental to correcting for variations that can occur between samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for S-(3-Hydroxypropyl)-L-cysteine Analogues
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of mercapturic acids in biological fluids. nih.govresearchgate.net The development of robust LC-MS/MS methods for S-(3-Hydroxypropyl)-L-cysteine and its analogues relies heavily on the use of a suitable internal standard, with this compound being a prime choice. caymanchem.com These methods are prized for their sensitivity and selectivity, allowing for the detection of low concentrations of the target analyte in complex matrices like urine. nih.gov
The general workflow involves sample preparation, often including a dilution step or solid-phase extraction (SPE) to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. nih.govchemrxiv.org
Achieving optimal chromatographic separation of the deuterated internal standard (this compound) and the non-deuterated native analyte is a critical step in method development. While stable isotope-labeled standards are designed to co-elute with the native analyte, slight differences in retention time can sometimes occur. The goal is to achieve symmetrical peak shapes and sufficient resolution from other matrix components to ensure accurate measurement. youtube.commdpi.com
The choice of the liquid chromatography column and mobile phase composition is paramount. Reversed-phase columns, such as C18, are commonly employed for the separation of polar compounds like mercapturic acids. chemrxiv.orgnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid to improve peak shape and ionization efficiency. chemrxiv.orgnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often used to effectively separate analytes with differing polarities and to ensure that both the native and deuterated compounds elute in a reasonable timeframe with good peak morphology. youtube.com
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 1.8 µm) | Provides good retention and separation for polar analytes like mercapturic acids. chemrxiv.org |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and protonation for positive ion mode ESI. chemrxiv.org |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. chemrxiv.org |
| Flow Rate | 0.25 - 0.45 mL/min | Optimized for the column dimensions to ensure efficient separation and good ionization. chemrxiv.orgnih.gov |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B | Allows for the separation of a range of analytes with varying polarities. youtube.com |
| Column Temperature | 25 - 45 °C | Controls retention time and peak shape; higher temperatures can reduce analysis time. chemrxiv.orgnih.gov |
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantification. The process involves the selection of a specific precursor ion for the analyte and its internal standard, fragmentation of these ions in a collision cell, and detection of specific product ions. This is typically performed in the multiple reaction monitoring (MRM) mode. nih.govyoutube.com
For S-(3-Hydroxypropyl)-L-cysteine and its deuterated standard, this compound, specific precursor-to-product ion transitions are monitored. Electrospray ionization (ESI) is a common ionization technique for these types of molecules, and it can be operated in either positive or negative ion mode, though negative mode is often used for mercapturic acids. nih.govnih.gov The mass spectrometer parameters, including capillary voltage, source temperature, and collision energy, are optimized to maximize the signal intensity for the specific MRM transitions of both the native analyte and the deuterated internal standard. nih.govyoutube.com
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| S-(3-Hydroxypropyl)-L-cysteine (Native) | Varies based on derivatization and adduct formation | Specific fragments of the native analyte | ESI Positive or Negative nih.gov |
| This compound (Internal Standard) | Precursor ion mass + 6 Da | Specific fragments of the deuterated standard | ESI Positive or Negative nih.gov |
Note: The exact m/z values for precursor and product ions depend on the specific derivatization (e.g., N-acetylation to form 3-HPMA) and the adduct ion being measured ([M+H]+ or [M-H]-).
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Mercapturic Acid Analysis
While LC-MS/MS is more common for mercapturic acid analysis, gas chromatography-mass spectrometry (GC-MS) can also be utilized. caymanchem.com This approach requires a derivatization step to increase the volatility of the polar mercapturic acids, making them suitable for GC analysis. This compound is also an effective internal standard in this context. The derivatization process, typically involving esterification and/or silylation, is applied to both the native analyte and the internal standard. The resulting derivatives are then separated on a GC column and detected by the mass spectrometer. Isotope dilution principles are applied in the same manner as in LC-MS/MS to ensure accurate quantification. caymanchem.com
Methodological Considerations for Matrix Effects and Ion Suppression in Complex Biological Samples
A significant challenge in quantitative analysis of biological samples like urine and plasma is the "matrix effect". longdom.org This refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. longdom.orgnih.gov Ion suppression, a common matrix effect in electrospray ionization, occurs when matrix components compete with the analyte for ionization, leading to a decreased signal and potentially inaccurate results. nih.govchromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Because the internal standard co-elutes and has nearly identical physicochemical properties to the native analyte, it is assumed to experience the same degree of ion suppression or enhancement. nih.gov Therefore, the ratio of the analyte signal to the internal standard signal remains constant, leading to accurate quantification despite the matrix effects. nih.gov
Strategies to minimize matrix effects during method development include:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) can be optimized to selectively remove interfering matrix components while retaining the analyte and internal standard. nih.gov
Chromatographic Separation: Improving the chromatographic resolution to separate the analyte from the majority of matrix components can significantly reduce ion suppression. longdom.org
Sample Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample, although this may compromise the method's sensitivity. nih.gov
Robust Validation of Analytical Methods for Research Applications
For an analytical method to be considered reliable for research applications, it must undergo a rigorous validation process. The use of this compound is integral to many aspects of this validation. Key validation parameters include:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of calibration standards.
Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing quality control samples with known concentrations. The use of an isotope-labeled internal standard significantly improves accuracy. nih.gov
Precision: The degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) and includes both intra-day and inter-day precision. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. mdpi.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Recovery: The efficiency of the extraction process. While the use of an isotope-dilution technique corrects for recovery losses, assessing recovery during method development is still important. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov
The consistent performance of this compound as an internal standard across all validation experiments is crucial for establishing the robustness and reliability of the analytical method.
Precision, Accuracy, and Reproducibility in Isotopic Dilution Assays
Isotopic dilution assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are renowned for their high precision and accuracy. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this performance. This internal standard is chemically identical to the analyte, S-(3-Hydroxypropyl)-L-cysteine, but has a different mass due to the deuterium (B1214612) labels. This allows it to be distinguished by the mass spectrometer.
The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. By measuring the ratio of the analyte's signal to the internal standard's signal, variations that can occur during sample extraction, handling, and injection are effectively normalized. This leads to exceptional precision and accuracy.
Research on the quantification of the non-deuterated form, fudosteine (B1674176), in human plasma has demonstrated the high performance of LC-MS/MS methods. In a study by Wen et al. (2008), a high-throughput LC-MS/MS method was validated for the determination of fudosteine in human plasma. nih.gov While a different internal standard was used, the results for precision and accuracy are indicative of what can be achieved with a stable isotope-labeled standard like this compound. The within-run and between-run precision, expressed as the relative standard deviation (RSD), was found to be less than 5.5%, and the accuracy was within the range of 94.2% to 106.7%. nih.gov
Table 1: Precision and Accuracy of Fudosteine Quantification in Human Plasma
| Quality Control Sample Concentration (µg/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| 0.05 | < 5.5 | < 5.5 | 94.2 - 106.7 |
| 1 | < 5.5 | < 5.5 | 94.2 - 106.7 |
| 8 | < 5.5 | < 5.5 | 94.2 - 106.7 |
| Data sourced from Wen et al. (2008) nih.gov |
The reproducibility of these assays is also significantly enhanced. Because the analyte-to-internal standard ratio is the basis for quantification, the method is robust against minor variations in experimental conditions, leading to consistent results over time and between different analytical runs.
Limit of Detection and Quantification for Trace Analysis
The ability to detect and quantify minute amounts of a substance is crucial in many analytical applications, particularly in biomarker analysis where concentrations can be very low. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
The use of this compound in an LC-MS/MS assay contributes to achieving low LOD and LOQ values for S-(3-Hydroxypropyl)-L-cysteine. The high specificity of tandem mass spectrometry, which monitors a specific precursor-to-product ion transition, minimizes interferences from other components in the biological matrix, thereby reducing background noise and improving the signal-to-noise ratio for the analyte.
Several studies on the quantification of fudosteine have reported impressive sensitivity. A method developed by Wen et al. (2008) established a lower limit of quantification (LLOQ) of 0.02 µg/mL in human plasma. nih.gov Another study reported a low limit of detection (LLOD) of 0.03 µg/mL for fudosteine in human plasma after derivatization. nih.gov These values demonstrate the capability of LC-MS/MS methods to perform trace analysis of this compound. The linearity of these methods is also a key performance characteristic, with studies showing excellent linearity over a wide concentration range. nih.govnih.gov
Table 2: Detection and Quantification Limits for Fudosteine in Human Plasma
| Parameter | Concentration (µg/mL) | Method |
| Lower Limit of Quantification (LLOQ) | 0.02 | LC-MS/MS |
| Lower Limit of Detection (LLOD) | 0.03 | LC/ESI/MS with derivatization |
| Data sourced from Wen et al. (2008) and a study on fudosteine quantification nih.govnih.gov |
Inter-laboratory Harmonization and Quality Control in Biomarker Quantification
For a biomarker to be clinically useful, the results of its measurement must be comparable across different laboratories and over time. This requires a high degree of method standardization and robust quality control measures. The use of this compound as an internal standard is a key element in achieving this inter-laboratory harmonization.
By providing a common reference point for quantification, stable isotope-labeled internal standards help to minimize systematic differences between laboratories that can arise from variations in instrumentation, reagents, and analytical procedures. When all participating laboratories in a proficiency testing scheme or a multi-center study use the same well-characterized internal standard like this compound, the variability in reported concentrations is significantly reduced.
The process of method validation, which includes rigorous assessment of precision, accuracy, and linearity, is essential for ensuring the quality of results. Regulatory guidelines for bioanalytical method validation provide a framework for these assessments. The use of quality control (QC) samples at multiple concentration levels within each analytical run allows for the continuous monitoring of the method's performance. The accuracy of these QC samples, as demonstrated in the study by Wen et al. (2008), confirms the reliability of the assay. nih.gov
Application of S 3 Hydroxypropyl L Cysteine D6 in Mechanistic and Metabolic Pathway Elucidation
Tracing Metabolic Fates of Precursors and Related Compounds
The use of deuterated analogues is a cornerstone of modern metabolic research, allowing scientists to track the journey of specific molecules through intricate biological systems.
Cysteine conjugation is a critical step in the mercapturic acid pathway, a major detoxification route for a wide array of electrophilic xenobiotics and their reactive metabolites. This pathway begins with the conjugation of the electrophile to the thiol group of glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is sequentially metabolized to a cysteine conjugate, which is then typically N-acetylated to form a mercapturic acid that is excreted in the urine.
S-(3-Hydroxypropyl)-L-cysteine-d6 is instrumental in studying this pathway. It functions as an ideal internal standard for the quantification of the endogenously formed, non-labeled S-(3-Hydroxypropyl)-L-cysteine. caymanchem.com For instance, the metabolite N-acetyl-S-(3-hydroxypropyl)-L-cysteine is a known urinary biomarker for exposure to acrolein, a toxic and irritant compound found in tobacco smoke and generated during combustion. caymanchem.com In analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard (in this case, N-acetyl-S-(3-hydroxypropyl)-L-cysteine-d6) is added to a biological sample. caymanchem.combioscience.co.uk Because the deuterated standard has nearly identical chemical and physical properties to the non-labeled analyte, it experiences similar extraction efficiency and ionization response. By comparing the mass spectrometer's signal intensity of the analyte to that of the known quantity of the internal standard, researchers can achieve highly accurate quantification, overcoming variations in sample preparation and instrument performance. This technique, known as stable isotope dilution analysis, is essential for precise characterization of cysteine conjugation and mercapturic acid formation. nih.govacs.org
The metabolism of xenobiotics (foreign compounds like drugs and pollutants) and certain endobiotics (naturally occurring molecules) often involves the formation of intermediates that are conjugated with cysteine. S-(3-Hydroxypropyl)-L-cysteine itself is a metabolite formed from precursors containing a 3-hydroxypropyl group or those that can be metabolized to form one, such as acrolein or allyl alcohol.
The deuterated analogue, this compound, and its N-acetylated form are primarily used as internal standards to trace and quantify the biotransformation of these precursors. caymanchem.com For example, N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA) is a urinary biomarker used to monitor human exposure to acrolein. caymanchem.comnih.gov To accurately measure the levels of 3-HPMA in urine, N-acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 is used as an internal standard in LC-MS/MS assays. caymanchem.com This approach allows for precise quantification, which is critical in toxicological studies and human biomonitoring to assess exposure levels and understand the metabolic pathways involved in detoxification. nih.gov
Below is a table summarizing the application of this compound and its derivatives in biomarker analysis.
| Analyte (Biomarker) | Precursor Xenobiotic | Role of Deuterated Analogue | Analytical Method | Significance |
| N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA) | Acrolein | Internal Standard for Quantification | GC-MS, LC-MS | Accurate assessment of exposure to a toxic respiratory irritant found in tobacco smoke. caymanchem.com |
| S-(3-Hydroxypropyl)-L-cysteine | Acrolein, Allyl Alcohol | Internal Standard, Tracer | LC-MS/MS | Elucidation of intermediate steps in the mercapturic acid detoxification pathway. |
Metabolic flux analysis is a powerful technique used to measure the rates of reactions within a metabolic network. Stable isotope labeling in cell culture (SILAC) is a related and widely used method in proteomics, but the principles of isotopic labeling are central to flux analysis as well. acs.orgnih.govfrontiersin.org While this compound is more commonly employed as an internal standard, it can also be used as a tracer in defined biological systems like cell cultures or isolated perfused organs to probe specific metabolic questions.
In such an experiment, the biological system would be exposed to a xenobiotic that is a known precursor to S-(3-Hydroxypropyl)-L-cysteine. Concurrently, this compound could be added to the culture medium. By monitoring the time-dependent concentrations of both the labeled (d6) and unlabeled forms of the compound and its downstream metabolites, researchers can calculate rates of formation, transport, and subsequent metabolism. This approach helps to quantify the flux through specific branches of a metabolic pathway. nih.gov The use of deuterated standards is particularly advantageous over other labels in some contexts because deuterium (B1214612) is metabolically stable in C-D bonds that are not enzymatically cleaved, preventing label dilution that can occur with other isotopes like ¹³C if the labeled precursors enter large, central metabolic pools. acs.orgnih.gov
Elucidation of Enzymatic Reactions Involving S-(3-Hydroxypropyl)-L-cysteine Analogues
Stable isotopes are invaluable for probing the intricacies of enzyme function, from identifying which molecules can bind to an enzyme's active site to revealing the precise chemical steps of catalysis.
Enzymes exhibit remarkable specificity for their substrates. This compound can be used as a tool to investigate the substrate specificity of enzymes involved in its metabolism, such as those that catalyze its N-acetylation or further oxidation. Enzymes that process cysteine conjugates often show high specificity for the L-cysteine backbone but can tolerate a wide variety of S-substituents. nih.gov
By synthesizing various deuterated and non-deuterated S-alkyl-L-cysteine analogues, including this compound, researchers can perform competitive binding assays or measure reaction rates. These studies can reveal the structural requirements of the enzyme's active site. For example, comparing the binding affinity or turnover rate of S-(3-Hydroxypropyl)-L-cysteine with other analogues (e.g., S-propyl-L-cysteine, S-(2-hydroxypropyl)-L-cysteine) can map the specific interactions between the 3-hydroxypropyl group and the enzyme. The deuterated label itself does not typically alter substrate specificity but serves as a silent tag for tracking the molecule in complex mixtures, allowing researchers to differentiate it from other structurally similar compounds that might be present. nih.gov
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org Measuring KIEs is a powerful method for determining reaction mechanisms, particularly for identifying the rate-determining step. nih.govnih.govresearchgate.net The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH). wikipedia.org
For this compound, the deuterium atoms are located on the propyl chain. If an enzyme-catalyzed reaction involves the breaking of a C-H bond at one of these positions (for example, oxidation of the terminal alcohol to an aldehyde or acid), a primary KIE would be observed if this C-H bond cleavage is the slowest step in the reaction. princeton.edu The C-D bond is stronger than the C-H bond, requiring more energy to break, which slows the reaction rate. A significant primary deuterium KIE (typically kH/kD > 2) is strong evidence that C-H bond breaking is rate-limiting. nih.govnih.gov
Conversely, if no C-H bond at a labeled position is broken in the rate-determining step, a much smaller secondary KIE (kH/kD close to 1) might be observed, providing information about changes in hybridization at the labeled carbon atom during the transition state. libretexts.orgwikipedia.org Therefore, by comparing the enzymatic reaction rate of S-(3-Hydroxypropyl)-L-cysteine with that of this compound, researchers can gain critical insights into the catalytic mechanism. nih.gov
The table below illustrates the interpretation of theoretical KIE values.
| Type of KIE | Typical kH/kD Value | Interpretation |
| Primary | > 2 | C-H bond is broken in the rate-determining step of the reaction. nih.gov |
| Secondary (Normal) | 1.0 - 1.4 | Change in hybridization from sp³ to sp² at the labeled carbon in the transition state. wikipedia.org |
| Secondary (Inverse) | < 1.0 | Change in hybridization from sp² to sp³ at the labeled carbon in the transition state. wikipedia.org |
| No Effect | ~ 1 | C-H bond is not broken, and its environment does not significantly change in the rate-determining step. |
Understanding Biosynthetic Routes and Biotransformation Processes
The primary utility of this compound lies in its ability to act as a tracer in complex biological matrices. As a deuterated analog of S-(3-Hydroxypropyl)-L-cysteine, a known metabolite, its journey through an organism can be meticulously followed using mass spectrometry-based techniques. This allows for the unambiguous differentiation of the administered compound and its subsequent metabolites from their endogenous, non-labeled counterparts.
This isotopic labeling is crucial for overcoming the analytical challenge of high background levels of similar endogenous molecules, enabling the precise study of the metabolic fate of the parent compound. While direct research on the extensive use of this compound as a tracer for elucidating novel pathways is still an emerging area, its foundational role is linked to the metabolism of acrolein, a reactive and toxic aldehyde. The non-deuterated form, S-(3-Hydroxypropyl)-L-cysteine, is a known downstream product of the detoxification of acrolein through mercapturic acid pathways.
Identification of Novel Metabolites or Metabolic Intermediates
The introduction of this compound into a biological system allows for the systematic search for novel metabolites. By monitoring the mass shift corresponding to the deuterium label, researchers can identify previously uncharacterized downstream products of its metabolism. This process involves administering the labeled compound to a research model and subsequently analyzing biological samples (e.g., urine, plasma, tissue homogenates) using high-resolution mass spectrometry.
While specific studies detailing the discovery of novel metabolites using this compound as a parent compound are not extensively documented in publicly available research, the principle is well-established in metabolomics. For instance, a hypothetical study could involve the administration of this compound to rodents, followed by LC-MS/MS analysis of urine. The appearance of new deuterated signals would indicate further biotransformation.
Hypothetical Biotransformation Products of this compound:
| Potential Metabolite | Expected Biotransformation |
| N-acetyl-S-(3-Hydroxypropyl)-L-cysteine-d6 | N-acetylation |
| This compound sulfoxide (B87167) | Sulfoxidation |
| Glucuronide conjugate of this compound | Glucuronidation |
These potential transformations are based on known metabolic reactions for similar cysteine conjugates. The use of the deuterated label would provide definitive evidence of their origin from the administered this compound.
Mapping Metabolic Networks in Research Models
Isotopically labeled compounds like this compound are instrumental in mapping metabolic networks. By tracing the label's incorporation into various molecules, a picture of the interconnectedness of metabolic pathways can be constructed. In the context of S-(3-Hydroxypropyl)-L-cysteine, this primarily relates to the broader network of cysteine metabolism and glutathione conjugation, which are central to cellular detoxification.
The N-acetylated form of its non-deuterated counterpart, N-acetyl-S-(3-hydroxypropyl)-L-cysteine, is a well-established urinary biomarker for exposure to acrolein. clearsynth.com Consequently, the deuterated version, N-acetyl-S-(3-hydroxypropyl)-L-cysteine-d6, is frequently used as an internal standard for the accurate quantification of this biomarker in clinical and toxicological studies. caymanchem.com This application, while not directly mapping new pathways, is critical for validating the quantitative data that underpins our understanding of these metabolic networks.
The use of this compound can help to delineate the flux through specific branches of these networks. For example, by measuring the rate of formation of its N-acetylated metabolite, researchers can infer the activity of the enzymes responsible for this conversion.
Key Metabolic Pathways Involving Cysteine Conjugates:
| Pathway | Description | Relevance to this compound |
| Mercapturic Acid Pathway | A major detoxification route for electrophilic compounds, involving conjugation with glutathione, followed by enzymatic degradation to a cysteine conjugate and subsequent N-acetylation. | S-(3-Hydroxypropyl)-L-cysteine is a product of this pathway for acrolein. The d6-labeled compound can be used to study the kinetics and capacity of this pathway. |
| Cysteine Metabolism | Central to sulfur amino acid metabolism, providing precursors for glutathione, taurine, and sulfate. | The metabolic fate of the cysteine moiety of the labeled compound can be traced to understand its integration into broader metabolic pools. |
S 3 Hydroxypropyl L Cysteine D6 in Quantitative Biomarker Research Methodologies
Methodological Considerations for Endogenous and Xenobiotic Metabolite Quantification
The quantification of small molecules in complex biological matrices like urine, blood, or tissue is a significant challenge in analytical chemistry. nih.govaxispharm.com Liquid chromatography-mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become the method of choice for this purpose due to its high sensitivity and specificity. cdc.govuga.edu This technique allows for the targeted analysis of specific molecules, even at very low concentrations. axispharm.com The fundamental principle of accurate quantification in these methods relies on the use of an internal standard—a compound added in a known quantity to every sample to correct for variations that can occur during the analytical process. youtube.com
Stable isotope-labeled molecules, such as deuterated compounds, are considered the gold standard for internal standards. clearsynth.comresearchgate.net Because they are chemically and physically almost identical to the analyte of interest, they behave similarly during sample extraction, cleanup, and chromatographic separation. researchgate.netmdpi.com However, since the deuterated standard has a different mass, the mass spectrometer can distinguish it from the endogenous analyte, allowing for a precise and accurate calculation of the analyte's concentration. clearsynth.comyoutube.com This isotope dilution approach is a superior method for absolute quantification in mass spectrometry-based analysis. nih.gov
N-acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA) is a urinary mercapturic acid metabolite of acrolein. caymanchem.comnih.gov Acrolein is a highly reactive and toxic aldehyde found in sources like tobacco smoke and is also produced endogenously during inflammation and oxidative stress. nih.gov Consequently, urinary 3-HPMA is a widely recognized biomarker for assessing exposure to acrolein. caymanchem.comresearchgate.netcdc.gov
To ensure the precise measurement of 3-HPMA in research samples, N-acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 is employed as an internal standard. caymanchem.com This deuterated standard is specifically intended for use in quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com By adding a known amount of the d6-labeled standard to a biological sample (e.g., urine), researchers can account for any loss of the analyte during sample preparation and for variations in instrument response (ion suppression or enhancement). clearsynth.commyadlm.org The ratio of the signal from the endogenous 3-HPMA to the signal from the known amount of 3-HPMA-d6 allows for highly accurate quantification. youtube.com This approach is crucial for obtaining reliable data in studies investigating exposure to acrolein and its metabolic consequences. researchgate.net
Table 1: Analytical Approaches for Quantifying Mercapturic Acids
| Analytical Technique | Description | Advantages in Biomarker Research |
| High-Performance Liquid Chromatography (HPLC) | A technique used to separate components in a mixture. axispharm.com It is often coupled with various detectors for quantification. mdpi.com | Provides good separation of metabolites from complex biological matrices. uga.edu |
| Gas Chromatography (GC) | A technique used to separate and analyze compounds that can be vaporized without decomposition. axispharm.com Often used for volatile molecules. cdc.gov | Effective for certain types of metabolites, but may require derivatization to make them volatile. researchgate.net |
| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. uga.edu It offers high selectivity and sensitivity for identifying and quantifying compounds. cdc.gov | Allows for specific detection of the analyte of interest based on its unique mass, which is critical for distinguishing it from other components in the sample. uga.edu |
| Tandem Mass Spectrometry (LC-MS/MS or GC-MS/MS) | A technique that combines two stages of mass analysis. It provides enhanced specificity and sensitivity by isolating a specific ion and then fragmenting it to produce a characteristic spectrum. axispharm.commdpi.com | Considered the gold standard for quantitative bioanalysis. uga.edu It offers superior sensitivity, specificity, and reproducibility, making it ideal for detecting low-level biomarkers and for studies requiring high accuracy. axispharm.com |
Biomarker quantification is susceptible to variability from numerous sources, including sample collection, handling, storage, and the analytical process itself. researchgate.net Sample preparation, which often involves steps like extraction, concentration, and derivatization, can lead to analyte loss. nih.govresearchgate.net Furthermore, when analyzing samples by LC-MS, "matrix effects" can occur, where other components in the biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification. clearsynth.commyadlm.org
The use of a stable isotope-labeled internal standard like N-acetyl-S-(3-hydroxypropyl)-L-cysteine-d6 is the most effective strategy to address these issues. nih.govmyadlm.org Because the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it experiences the same losses during sample preparation and is affected by matrix effects in the same way. clearsynth.comresearchgate.net By normalizing the analyte's response to the internal standard's response, these sources of variability are effectively cancelled out. youtube.com While deuterated standards are considered ideal, it is important to note that in some rare cases, slight differences in chromatographic retention time between the deuterated and non-deuterated compounds can lead to differential matrix effects, an issue that must be evaluated during method validation. myadlm.org Rigorous validation protocols are essential to ensure that the chosen internal standard accurately corrects for variability and provides reliable quantitative data. researchgate.net
Role in Understanding Physiological and Pathophysiological Processes in Research Models
The ability to accurately quantify biomarkers is fundamental to investigating how xenobiotic exposure affects biological systems. By measuring metabolites like 3-HPMA, researchers can gain insights into the metabolic pathways affected by toxic compounds and understand the resulting physiological and pathophysiological processes in research models. nih.govcdc.govumn.edu
Animal models are crucial for studying the systemic effects of toxicant exposure. In studies investigating the effects of acrolein inhalation in rats, the precise quantification of the urinary biomarker 3-HPMA has been essential for correlating exposure with specific biological states. researchgate.net For example, research using Wistar-Kyoto rats exposed to acrolein demonstrated a significant increase in urinary 3-HPMA levels, confirming the metabolic processing of acrolein. researchgate.net
One study revealed sex-specific differences in the metabolic response to acrolein. researchgate.net After exposure to 3.16 ppm acrolein for 4 hours, the biomarker 3-HPMA increased 18-fold in males but 33-fold in females, suggesting a greater capacity for metabolic detoxification in female rats. researchgate.net This quantitative data, made reliable by the use of stable isotope dilution methods, allowed researchers to link the exposure to distinct metabolic derangements in each sex. Males exhibited significant alterations in circulating lipids and amino acids, indicative of systemic stress, while these effects were not observed in females. researchgate.netepa.gov Such findings demonstrate how accurate biomarker measurement enables the correlation of metabolite levels with specific pathophysiological responses in preclinical models.
Table 2: Research Findings on Acrolein Exposure in Wistar-Kyoto Rats
| Parameter | Male Rats (Acrolein Exposed) | Female Rats (Acrolein Exposed) | Key Finding | Source |
| 3-HPMA Serum Levels | 18-fold increase vs. control | 33-fold increase vs. control | Indicates greater metabolic detoxification of acrolein in females compared to males. | researchgate.net |
| Total Serum Free Fatty Acids (FFA) | Increased | No significant change | Suggests acrolein-induced systemic metabolic stress is more pronounced in males. | researchgate.net |
| Circulating Metabolites Changed | 174 metabolites significantly altered | 50 metabolites significantly altered | Shows a more extensive impact on the serum metabolome in males. | researchgate.net |
| Affected Metabolic Pathways | Lipolysis, muscle protein catabolism, mitochondrial respiration shifts | Pathways largely unchanged | Highlights a sex-specific homeostatic dysfunction following acrolein exposure. | researchgate.netepa.gov |
Beyond a single biomarker, metabolomics studies aim to investigate the complete "metabolic signature" or global profile of metabolites in a biological system following an intervention. umn.edunih.gov This approach provides a comprehensive snapshot of the physiological or pathophysiological state. The accurate quantification of key metabolites is a cornerstone of these investigations. researchgate.net
In the context of preclinical toxicology, measuring specific mercapturic acids like 3-HPMA is a critical part of defining the metabolic signature of exposure to reactive electrophiles. cdc.gov The formation of mercapturic acids is a detoxification process that begins with the conjugation of the toxicant to glutathione (B108866). nih.govnih.gov Therefore, quantifying these end-products provides a direct measure of the body's metabolic engagement with the xenobiotic. cdc.gov By integrating the precise quantification of 3-HPMA with broader, untargeted metabolomic analyses, researchers can build a more complete picture of how a toxicant like acrolein disrupts metabolic homeostasis, affecting pathways related to energy metabolism, oxidative stress, and amino acid metabolism. epa.govnih.gov This detailed understanding of metabolic signatures in preclinical models is vital for assessing the risks associated with chemical exposures. epa.gov
Future Directions and Emerging Research Avenues for S 3 Hydroxypropyl L Cysteine D6
Integration with Multi-Omics Approaches (e.g., metabolomics, fluxomics)
Multi-omics is a powerful approach that combines data from various biomolecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of a biological system. nih.govnih.gov Integrating S-(3-Hydroxypropyl)-L-cysteine-d6 into such a framework can provide unprecedented insight into the metabolic pathways it is a part of.
As a stable isotope tracer, this compound is ideally suited for metabolomics and fluxomics studies, which focus on the measurement of metabolite concentrations and reaction rates within a biological system. nih.gov In this context, the compound can be used as an internal standard for the precise quantification of its endogenous, non-labeled counterpart, a key biomarker of exposure to the toxic aldehyde, acrolein. caymanchem.com
This quantitative data forms a crucial layer in a multi-omics investigation. For instance, a study could correlate the flux through the acrolein detoxification pathway (measured via S-(3-Hydroxypropyl)-L-cysteine) with transcriptomic data on the expression of genes encoding detoxification enzymes (e.g., glutathione (B108866) S-transferases) and proteomic data on the abundance of these enzymes. This integrated approach allows researchers to move from simple biomarker measurement to a comprehensive understanding of how an organism responds to toxicant exposure at multiple biological levels. nih.gov
Furthermore, using deuterated tracers like this compound in fluxomics can help delineate the metabolic fate of acrolein and its metabolites, revealing how different physiological or pathological states affect the capacity of these detoxification pathways. physoc.orgnih.gov This provides a dynamic view of metabolic regulation that is essential for understanding complex disease processes. physoc.org
Development of Advanced Analytical Platforms for Isotopic Analysis
The analysis of stable isotope tracers, including deuterated compounds, relies heavily on mass spectrometry. nih.govmaastrichtuniversity.nl While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard platforms for quantifying tracers like this compound, the future lies in the development and application of more advanced analytical technologies. caymanchem.comjuniperpublishers.com
Newer platforms offer enhanced sensitivity, specificity, and the ability to provide spatial information. For example, nanoscale secondary ion mass spectrometry (NanoSIMS) allows for the quantitative imaging of deuterated tracers within biological tissues and even single cells. nih.gov This technique could be used to visualize the subcellular distribution of S-(3-Hydroxypropyl)-L-cysteine, providing insights into where acrolein metabolism and detoxification occur. Another advanced approach involves coupling preparatory liquid chromatography with elemental analyzer isotope ratio mass spectrometry (EA/IRMS), which has been developed for the precise analysis of sulfur isotopes in cysteine and methionine. caltech.edu Adapting such techniques could offer new ways to trace the sulfur atom within the cysteine moiety of the metabolite.
The continuous improvement in mass spectrometry technology, including higher resolution and greater accuracy, will lower detection limits and reduce the amount of sample required for analysis. maastrichtuniversity.nl This is particularly important for studies involving limited biological material, such as biopsies or micro-dissected tissues.
| Analytical Platform | Principle | Application for this compound | Key Advantages |
| GC-MS/LC-MS | Separates compounds chromatographically and detects them by mass-to-charge ratio. | Standard method for quantification in biological fluids (e.g., urine). caymanchem.com | High throughput, well-established, robust quantification. |
| NanoSIMS | Sputters the sample surface with an ion beam and analyzes the ejected secondary ions by mass. | Subcellular imaging to determine localization of the metabolite within cells and tissues. nih.gov | High spatial resolution, isotopic imaging capability. |
| EA/IRMS | Converts the sample into gas (e.g., SO2) and measures isotope ratios. | Potentially adapted for high-precision analysis of sulfur isotope ratios in the cysteine moiety. caltech.edu | Extremely high precision for isotope ratio measurements. |
Expansion into Novel Biochemical Systems and Mechanistic Questions
Currently, this compound is primarily utilized as an internal standard. caymanchem.com However, its potential as a dynamic tracer to investigate novel biochemical systems and answer fundamental mechanistic questions is vast. Deuterated amino acids and their metabolites can be used to trace metabolic pathways, determine rates of protein synthesis and breakdown, and probe the mechanisms of enzymatic reactions. nih.govmdpi.com
Instead of just quantifying the end-product of acrolein detoxification, this compound could be used to trace the entire metabolic pathway in various models. For example, researchers could investigate the kinetics of its formation and subsequent excretion in response to different levels of oxidative stress or in genetic models where specific detoxification enzymes are knocked out. This would provide direct mechanistic evidence for the roles of specific proteins and pathways.
Furthermore, this tracer could be used to explore the broader impact of acrolein exposure. Does the formation of S-(3-Hydroxypropyl)-L-cysteine deplete the cellular pool of L-cysteine or its precursor, glutathione? How does this impact other cysteine-dependent pathways, such as protein synthesis or the cellular redox state? These are critical questions in toxicology and cell biology that can be addressed using stable isotope tracing. nih.gov
| Research Area | Mechanistic Question | Potential Application of this compound |
| Toxicology | What is the maximum capacity and rate-limiting step of the acrolein detoxification pathway? | Administer labeled acrolein precursor and trace the formation kinetics of the labeled metabolite. |
| Cell Biology | How does acrolein exposure impact the cellular cysteine and glutathione pools? | Use the tracer to quantify flux and determine if the pathway depletes essential precursors. |
| Pharmacology | Can novel therapeutic agents enhance the detoxification of acrolein? | Quantify changes in the formation rate of the metabolite in the presence of a drug candidate. |
| Disease Modeling | How is acrolein metabolism altered in diseases associated with oxidative stress (e.g., neurodegeneration, diabetes)? | Compare the metabolic flux in disease models versus healthy controls. |
Standardization of Isotopic Tracer Methodologies in Academic Research
The power of stable isotope tracers comes with significant complexity in experimental design, execution, and data analysis. nih.govwiley.com For research using this compound and other tracers to be robust and reproducible, standardization of methodologies is crucial. The lack of standardized protocols can lead to variability in results between different laboratories, making it difficult to compare findings and build a coherent body of knowledge.
Key areas that require standardization include:
Tracer Purity and Characterization: Guidelines should be established for verifying the chemical and isotopic purity (e.g., ≥99% deuterated forms) of the tracer before use. caymanchem.com
Experimental Design: Consensus on best practices for tracer administration, sampling time points, and controlling for physiological variables is needed to ensure meaningful kinetic data is collected.
Analytical Procedures: Standard operating procedures for sample preparation, mass spectrometry settings, and calibration are essential for accurate and precise quantification. maastrichtuniversity.nl
Kinetic Modeling: The mathematical models used to calculate metabolic fluxes from tracer data should be clearly described and validated. The assumptions underlying these models must be explicitly stated. nih.govwiley.com
Establishing community-accepted standards, perhaps through scientific working groups or consortia, would enhance the rigor and reliability of metabolic research. This would ensure that data generated using powerful tools like this compound is of the highest quality, accelerating progress in understanding complex biochemical systems.
Q & A
Q. What is the role of deuterium labeling in S-(3-Hydroxypropyl)-L-cysteine-d6, and how does it enhance experimental design?
this compound is a deuterated analog where six hydrogen atoms are replaced with deuterium. This labeling allows researchers to track metabolic pathways, quantify endogenous compounds via mass spectrometry (e.g., as an internal standard), and minimize interference from non-deuterated isotopes in complex biological matrices. The deuterium substitution does not alter the compound's chemical reactivity significantly, making it ideal for stable isotope dilution assays (SIDAs) .
Q. What analytical techniques are most suitable for characterizing this compound?
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity for quantifying trace levels in biological samples, leveraging deuterium's mass shift for differentiation from non-deuterated analogs.
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity and deuterium incorporation, particularly using -NMR or -NMR with deuterium decoupling.
- High-Performance Liquid Chromatography (HPLC): Ensures purity assessment, especially when paired with UV-Vis detection at 210–220 nm for thiol-containing compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols .
- Storage: Maintain at -10°C under inert gas (e.g., argon) to prevent oxidation of the thiol group .
- Waste Disposal: Collect contaminated materials in sealed containers for incineration to avoid environmental release .
Advanced Research Questions
Q. How can researchers address isotopic effects when using this compound in kinetic studies?
Deuterium labeling may introduce minor kinetic isotope effects (KIEs), altering reaction rates in metabolic pathways. To mitigate this:
- Validate assays using parallel experiments with non-deuterated standards.
- Apply correction factors derived from comparative LC-MS/MS calibration curves .
- Use high-purity (>98%) deuterated compounds to reduce variability from isotopic impurities .
Q. What are the key challenges in synthesizing this compound with high isotopic enrichment?
- Deuterium Incorporation: Requires specialized reagents (e.g., DO or deuterated propylene oxide) and catalysts to ensure >99% isotopic purity.
- Purification: Use preparative HPLC or ion-exchange chromatography to separate deuterated products from non-deuterated byproducts.
- Stability Testing: Monitor degradation under storage conditions (e.g., via accelerated stability studies at 25°C/60% RH) to confirm shelf life .
Q. How does this compound facilitate research on acrolein toxicity and cancer biomarkers?
Acrolein, a carcinogen, forms adducts with glutathione, producing S-(3-Hydroxypropyl)-L-cysteine as a urinary metabolite. The deuterated version serves as an internal standard in LC-MS/MS to quantify acrolein exposure in epidemiological studies. For example, elevated levels correlate with smoking-related lung cancer and urothelial carcinoma, enabling precise dose-response analyses .
Methodological Recommendations
- Metabolite Quantification: Use deuterated analogs as internal standards in LC-MS/MS to correct for matrix effects and ionization efficiency .
- Isotopic Purity Validation: Employ -NMR or high-resolution MS to confirm deuterium enrichment >98% .
- Ethical Compliance: Ensure biomarker studies adhere to institutional review board (IRB) protocols for human sample use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
